![molecular formula C9H11N3O4S B1354414 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide CAS No. 6655-27-2](/img/structure/B1354414.png)
2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide is C10H13N3O4S. This compound has been extensively studied in the field of organic chemistry due to its diverse applications and properties.Chemical Reactions Analysis
2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide is a reactant for the simple reduction of alcohols . It is also used in the synthesis of (-)-Acylfulvene and (-)-irofulven, which are used as antitumor agents . Additionally, it is used in the synthesis of bicycloundecadienones and bicyclodecadienones via carbonylative cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide are as follows :Scientific Research Applications
Sensor Development for Metal Ions
A derivative of benzenesulfonohydrazide, specifically (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH), has been utilized in the development of selective sensors for metal ions. MNBBSH compounds were synthesized and applied in the detection of yttrium ions (Y3+) using an I-V system. The compounds demonstrated promising electrochemical performances, including sensitivity, limit of detection, and long-term storage ability, for the selective detection of Y3+ in various samples, including industrial effluent and real water samples (Hussain, Rahman, Arshad, & Asiri, 2017).
Antimicrobial Effects
Silver(I) and Bismuth(III) complexes with secnidazole-derived Schiff base ligands, similar in structure to benzenesulfonohydrazide derivatives, have been studied for their antimicrobial properties. These complexes demonstrated antifungal activity against Candida strains, indicating that the antimicrobial effects are likely due to the presence of silver. The compounds were also effective against several anaerobic bacterial strains, suggesting that their action involves anaerobic bioreduction of the nitro group (Oliveira et al., 2019).
Structural Analysis
The crystal structures of various N′-(arylidene)4-nitrobenzenesulfonohydrazides, which are structurally related to 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, have been analyzed to understand the effects of substitutions on structural parameters. These studies provide insights into the supramolecular features and atom–atom interactions in these compounds, which can be crucial for understanding their reactivity and potential applications (Salian, Foro, & Gowda, 2018).
Catalytic Applications
Nickel(II) complexes with arylhydrazones of acetoacetanilide, which are structurally related to benzenesulfonohydrazides, have been synthesized and studied for their catalytic activity in nitroaldol reactions. These complexes acted as homogeneous catalysts, providing β-nitroalcohols with good yields and diastereoselectivities, indicating potential applications in organic synthesis and industrial chemistry (Gurbanov et al., 2018).
Safety and Hazards
When handling 2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide, appropriate safety measures should be taken, such as wearing safety gloves, goggles, and a laboratory exhaust system . Contact with skin, eyes, and respiratory tract should be avoided . If contact or ingestion occurs, the affected area should be rinsed with plenty of water, and medical help should be sought . It is recommended to use it in a professional laboratory environment for safety .
properties
IUPAC Name |
2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNYNTYNEJTMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474976 | |
Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6655-27-2 | |
Record name | 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-Isopropylidene-2-nitrobenzenesulfonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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